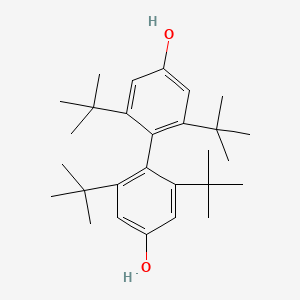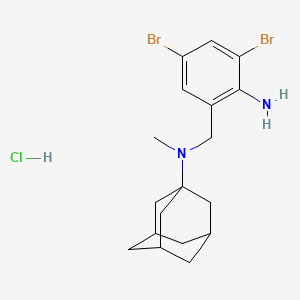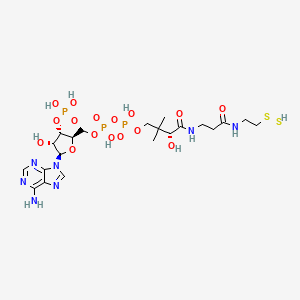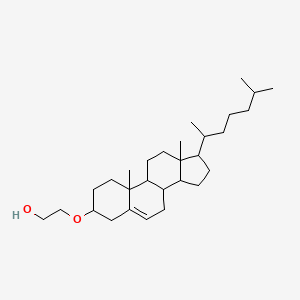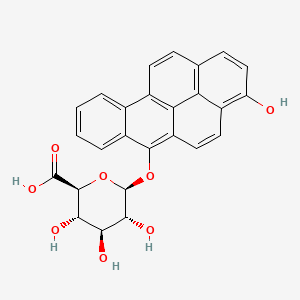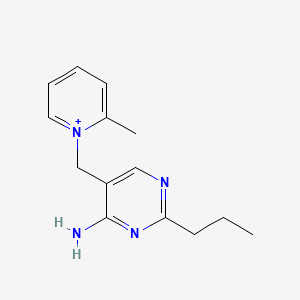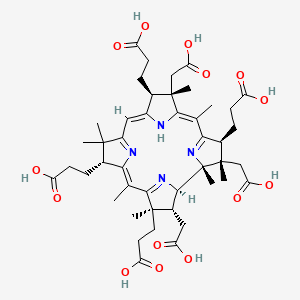
Hydrogenobyrinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogenobyrinic acid is a key intermediate in the biosynthesis of vitamin B12 (cobalamin). It belongs to the class of modified tetrapyrroles, which also includes heme, chlorophyll, siroheme, and coenzyme F430. This compound plays a crucial role in the aerobic pathway of vitamin B12 synthesis, making it an essential molecule in both biological and industrial contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrogenobyrinic acid is synthesized through a series of enzymatic reactions starting from uroporphyrinogen III. The transformation involves multiple steps, including eight S-adenosyl-L-methionine-dependent methylations, ring contraction, decarboxylation, and methyl migration . These reactions are typically carried out under controlled conditions to ensure the stability and purity of the intermediate products.
Industrial Production Methods: In industrial settings, this compound is often produced using genetically engineered microorganisms such as Escherichia coli. By introducing a heterologous de novo vitamin B12 biosynthesis pathway into these microorganisms, researchers have optimized the production of this compound. Techniques such as promoter engineering and ribosomal binding site optimization have been employed to enhance the yield .
Chemical Reactions Analysis
Types of Reactions: Hydrogenobyrinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other intermediates and final products in the vitamin B12 biosynthesis pathway.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, typically under mild conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions include various intermediates in the vitamin B12 biosynthesis pathway, such as precorrin-2, precorrin-3, and ultimately, cobalamin .
Scientific Research Applications
Hydrogenobyrinic acid has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying the biosynthesis of modified tetrapyrroles and the mechanisms of enzymatic transformations.
Biology: Researchers use this compound to investigate the metabolic pathways involved in vitamin B12 synthesis and its regulation in microorganisms.
Medicine: Understanding the biosynthesis of this compound can lead to advancements in the production of vitamin B12 supplements and treatments for vitamin B12 deficiency.
Industry: The compound is crucial for the large-scale production of vitamin B12, which is used in animal feed, food fortification, and pharmaceuticals
Mechanism of Action
Hydrogenobyrinic acid exerts its effects through a series of enzymatic reactions that transform it into cobalamin. The key molecular targets include enzymes such as precorrin-2 dehydrogenase and cobalt chelatase, which facilitate the conversion of this compound into downstream intermediates. These pathways are tightly regulated to ensure efficient production of vitamin B12 .
Comparison with Similar Compounds
Hydrogenobyrinic acid is unique among modified tetrapyrroles due to its specific role in the vitamin B12 biosynthesis pathway. Similar compounds include:
Uroporphyrinogen III: A precursor in the biosynthesis of this compound.
Precorrin-2: An intermediate formed during the conversion of this compound to cobalamin.
This compound stands out due to its specific modifications and the critical role it plays in the aerobic pathway of vitamin B12 synthesis.
Properties
Molecular Formula |
C45H60N4O14 |
|---|---|
Molecular Weight |
881 g/mol |
IUPAC Name |
3-[(1R,2S,3S,5Z,7S,8S,9Z,13R,14Z,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid |
InChI |
InChI=1S/C45H60N4O14/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57/h18,23-26,40,46H,9-17,19-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b27-18-,36-21-,39-22-/t23-,24+,25-,26+,40-,42-,43+,44+,45+/m1/s1 |
InChI Key |
FJDBIDBCPIOVPG-WDKBAEDASA-N |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C(\C4=N[C@H]([C@@H]([C@@]4(C)CCC(=O)O)CC(=O)O)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)/C)/[C@@H](C3(C)C)CCC(=O)O)/N2)CCC(=O)O)(C)CC(=O)O |
Canonical SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)O)C)C)N3)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O |
Synonyms |
hydrogenobyrinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


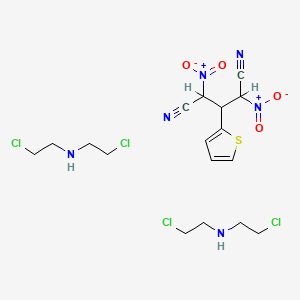
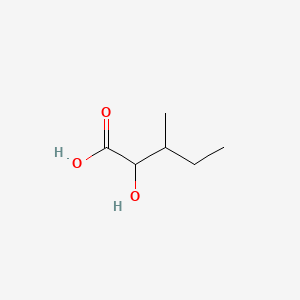
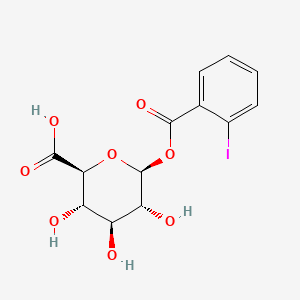
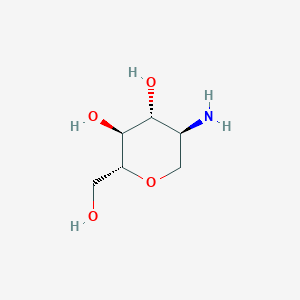
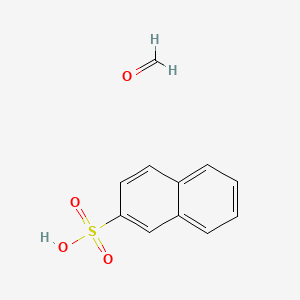
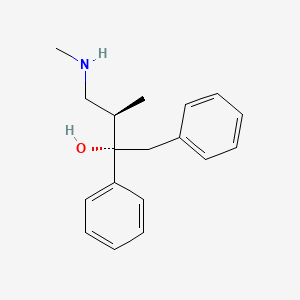
![(4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1194157.png)
